

Application Notes and Protocols for Cell-Based Assays Using (S)-ATPO

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Compound of Interest

Compound Name: (S)-ATPO

Cat. No.: B057859

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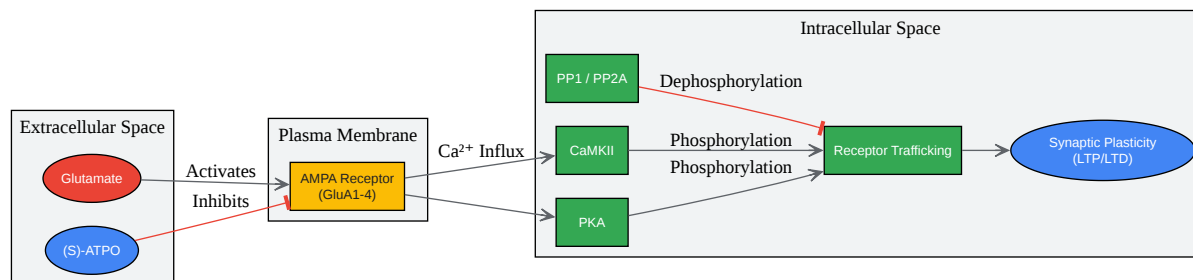
(S)-ATPO, the (S)-enantiomer of 2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical mediators of fast excitatory neurotransmission in the central nervous system. This document provides detailed application notes and protocols for utilizing **(S)-ATPO** in various cell-based assays to investigate AMPA receptor function and to screen for novel modulators.

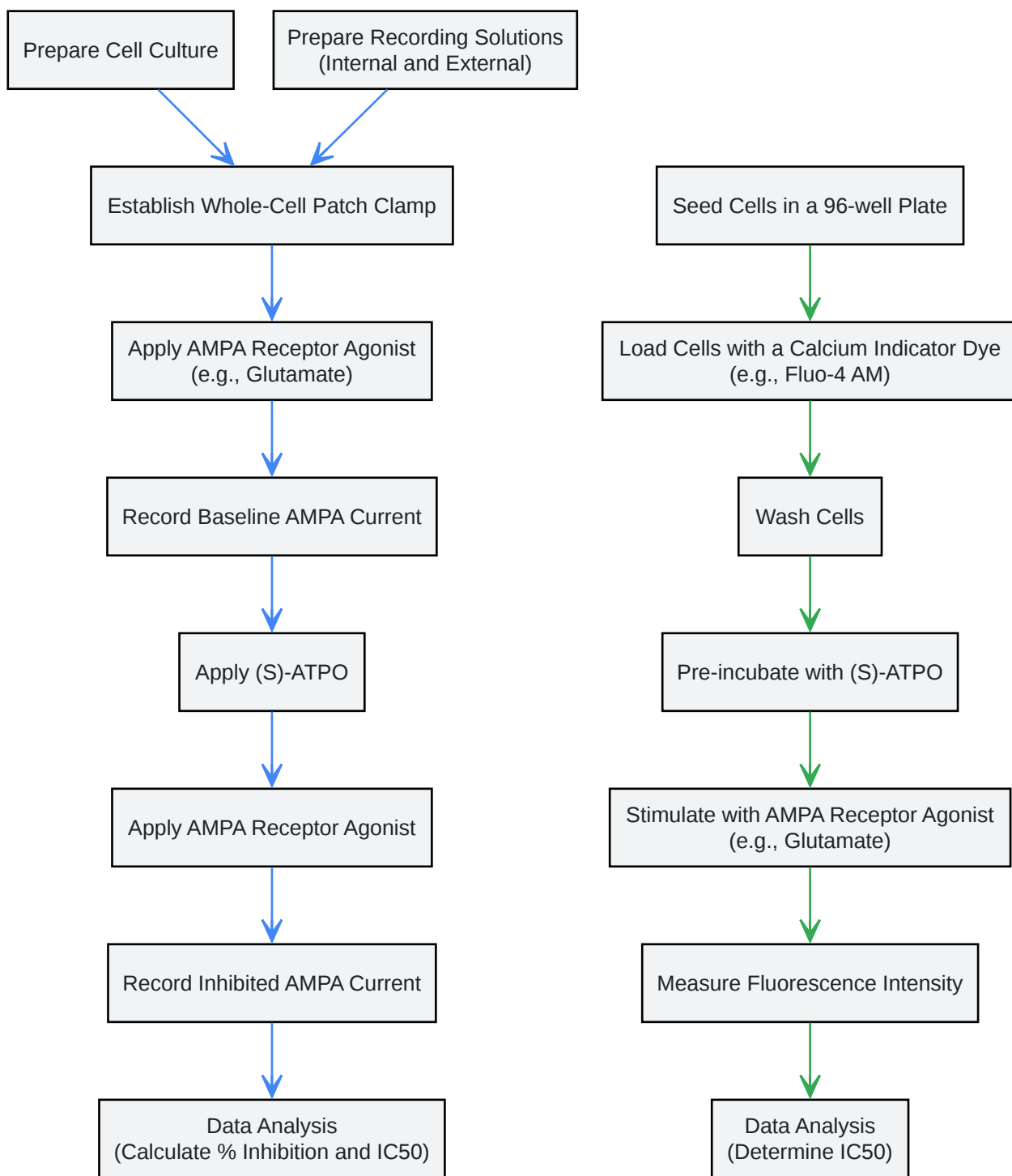
Mechanism of Action

(S)-ATPO selectively binds to the ligand-binding domain of AMPA receptors (subunits GluR1-4), preventing the binding of the endogenous agonist glutamate. This competitive antagonism inhibits the conformational changes required for ion channel opening, thereby blocking the influx of Na^+ and Ca^{2+} ions into the postsynaptic neuron. The blockade of AMPA receptor-mediated depolarization has significant implications for studying synaptic plasticity, excitotoxicity, and various neurological disorders.

Signaling Pathways

Activation of AMPA receptors initiates a cascade of intracellular signaling events crucial for synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). As an antagonist, **(S)-ATPO** can be used to probe and modulate these pathways.





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